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Compound of Interest

Compound Name:

3-

(Methoxyaminocarbonyl)benzalde

hyde

Cat. No.: B8497309

Get Quote

Introduction & Molecule Profile[1][2]
3-(methoxyaminocarbonyl)benzaldehyde represents a specialized class of "bifunctional

electrophiles." It features a reactive aldehyde for rapid diversification via reductive amination

and a meta-substituted

-methoxyamide (

).

This moiety serves two critical roles:

Electronic Activation: The electron-withdrawing nature of the amide at the meta position

activates the aldehyde, accelerating imine formation compared to unsubstituted

benzaldehyde.

Chemo-stability: Unlike Weinreb amides (
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), the secondary

-methoxyamide is less prone to nucleophilic attack but requires specific pH control during
reduction to prevent side reactions.

Chemical Profile
Property Specification

IUPAC Name
3-formyl-

-methoxybenzamide

CAS Registry Variable by supplier

Molecular Weight 179.17 g/mol

Key Functionality
Aldehyde (Electrophile),

-methoxyamide (H-bond donor/acceptor)

Solubility
Soluble in MeOH, DMSO, DCE, THF; Poor in

Hexanes/Water

pKa (approx) ~8.5 (Amide NH) - Critical for pH control

Mechanistic Principles & Reaction Design
The reductive amination of this substrate proceeds via the formation of a Schiff base (imine)

followed by irreversible reduction.

Critical Design Considerations
Acidity of the N-H: The

-methoxy proton is relatively acidic (

). Using a stoichiometric excess of a basic amine without buffering can deprotonate this site,
creating a negatively charged species that retards nucleophilic attack at the aldehyde.
Protocol Requirement: Maintain pH 5–6 using Acetic Acid.

Chemoselectivity: Strong reducing agents (e.g.,
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) will reduce the amide. We utilize Sodium Triacetoxyborohydride (STAB) or Sodium
Cyanoborohydride to ensure exclusive reduction of the imine.

Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the optimal route to the desired

secondary amine.
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Caption: Reaction pathway highlighting the critical iminium formation step and the necessity of

mild hydride sources to avoid amide reduction.

Experimental Protocols
Protocol A: The "Gold Standard" (Solution Phase)
Best for: High purity synthesis, gram-scale, valuable amines. Reagent: Sodium

Triacetoxyborohydride (STAB).[1] Solvent: 1,2-Dichloroethane (DCE).[2]

Rationale: STAB is mild, sterically bulky, and does not reduce aldehydes appreciably in the

absence of amines, minimizing the "benzyl alcohol" byproduct.

Materials:
3-(methoxyaminocarbonyl)benzaldehyde (1.0 equiv)

Amine (1.1 – 1.2 equiv)

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
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Glacial Acetic Acid (1.0 – 2.0 equiv)

Solvent: Anhydrous DCE (preferred) or THF.

Step-by-Step Procedure:
Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol, 179 mg) in DCE (5 mL).

Amine Addition: Add the amine (1.1 mmol).

Note: If the amine is a hydrochloride salt, add 1.1 equiv of TEA or DIPEA to liberate the

free base.

Catalysis: Add Glacial Acetic Acid (1.0 mmol, ~60

L).

Critical: This buffers the basic amine and prevents deprotonation of the

-methoxyamide.

Mixing: Stir at Room Temperature (RT) for 30–60 minutes. (Visual check: Solution often turns

slightly cloudy or changes color).

Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

Observation: Mild effervescence may occur.

Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = MW_amine + 179 -

16).

Quench: Quench with Saturated

(5 mL). Stir vigorously for 15 mins to decompose boron complexes.

Workup: Extract with DCM (

). Dry organics over

and concentrate.
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Protocol B: High-Throughput / Library Synthesis
Best for: DNA-Encoded Libraries (DEL), parallel synthesis, substrates with poor DCE solubility.

Reagent: Sodium Cyanoborohydride (

) or Picoline-Borane. Solvent: Methanol (MeOH).[1]

Rationale: MeOH solubilizes polar substrates better.

is stable in protic solvents.

Step-by-Step Procedure:
Preparation: Prepare a 0.2 M solution of aldehyde in MeOH containing 1% Acetic Acid.

Addition: Add Amine (1.2 equiv) to the aldehyde solution.

Reduction: Immediately add

(1.5 equiv).

Safety Note:

generates HCN if exposed to strong acid. Maintain pH > 4.

Incubation: Shake/Stir at 25°C for 12 hours.

Purification (SPE): Pass the reaction mixture through a SCX-2 (Strong Cation Exchange)

cartridge.

Wash with MeOH (removes non-basic impurities and excess aldehyde).

Elute product with 2M

in MeOH.

Optimization & Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Conversion
Deprotonation of

-methoxyamide

Increase AcOH to 2.0–3.0

equiv to ensure imine

formation.

Aldehyde Reduction (Benzyl

Alcohol formation)

Reducing agent added too

early

Allow imine formation for 1 hr

before adding STAB. Use

STAB instead of

.

Product stuck in Aqueous

phase
Amphoteric nature of product

Do not use strong acid workup.

Use Salting Out (NaCl

saturation) and extract with

/IPA (3:1).

Over-alkylation (Tertiary amine

formation)
Primary amine is too reactive

Use a slow addition of the

reducing agent or a large

excess of amine (5 equiv) if the

amine is cheap.

Safety & Handling
Toxicology: The biological activity of 3-(methoxyaminocarbonyl)benzaldehyde is not fully

characterized; treat as a potential sensitizer.

Reagent Hazards:

STAB: Evolves hydrogen gas on contact with water/acid.

: Highly toxic. Contact with acid releases Cyanide gas. Use only in a fume hood.

DCE: Carcinogenic solvent. Substitute with THF or DCM if safety protocols require.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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